1H-Benzimidazole-5-carbonitrile

Beschreibung

Historical Development and Discovery

The benzimidazole scaffold emerged as a significant heterocyclic system following its initial synthesis in 1872 by Hoebrecker, who produced dimethyl-substituted derivatives via reduction of nitroacetanilide precursors. The specific compound 1H-benzimidazole-5-carbonitrile (CAS: 6287-83-8) gained prominence in the late 20th century as researchers explored nitrile-functionalized heterocycles for pharmaceutical applications. Early synthetic routes involved condensation of o-phenylenediamine with formamide derivatives under acidic conditions, leveraging the reactivity of cyanogen bromide or trimethyl orthoformate to introduce the nitrile group. By the 1990s, optimized protocols using aromatic aldehydes and oxidative cyclization methods enabled scalable production, as evidenced by commercial availability through suppliers like SynQuest Laboratories and Alfa Aesar.

Position in Heterocyclic Chemistry

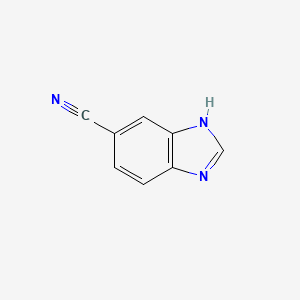

This compound belongs to the benzimidazole family, characterized by a fused benzene-imidazole bicyclic core (Figure 1). The nitrile group at the 5-position introduces distinct electronic and steric properties:

| Property | Value/Rationale | Source |

|---|---|---|

| Molecular formula | C₈H₅N₃ | |

| Molecular weight | 143.15 g/mol | |

| Tautomerism | Prototropic shifts at N1–H and N3–H | |

| Reactivity | Nucleophilic nitrile; acidic N–H (pKa ~12) |

The planar structure facilitates π-π stacking in crystal lattices, as observed in X-ray studies of derivatives. Substituent effects at the 1- and 2-positions modulate solubility and bioactivity—for example, 1-methyl-2-chloro derivatives exhibit enhanced metabolic stability.

Significance in Medicinal Chemistry Research

Benzimidazole-5-carbonitriles serve as privileged scaffolds in drug discovery due to their dual hydrogen-bonding capacity and aromatic stacking potential. Key applications include:

- Anticancer Agents : Derivatives like 2-amino-1-methyl-1H-benzimidazole-5-carbonitrile inhibit tyrosine kinases by binding to ATP pockets via nitrile-mediated polar interactions.

- Antimicrobials : The nitrile group enhances penetration through bacterial membranes, as demonstrated in compounds active against Staphylococcus aureus (MIC ≤2 µg/mL).

- Structural Templates : Researchers have synthesized over 200 derivatives for structure-activity relationship (SAR) studies, optimizing substituents at positions 1, 2, and 6.

A 2023 review highlighted this compound’s role in 15 clinical candidates targeting viral proteases and GPCRs. Its synthetic versatility enables rapid diversification, as shown in Table 1:

Table 1. Representative Derivatives and Applications

Eigenschaften

IUPAC Name |

3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICYTXJGZRYCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978611 | |

| Record name | 1H-Benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6287-83-8 | |

| Record name | 6287-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with cyanogen bromide under basic conditions. Another method includes the reaction of 2-aminobenzonitrile with formic acid and ammonium formate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzimidazole-5-carboxylic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine group, forming 1H-Benzimidazole-5-amine.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

- Oxidation: Benzimidazole-5-carboxylic acid

- Reduction: 1H-Benzimidazole-5-amine

- Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1H-Benzimidazole-5-carbonitrile exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate significant antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, including those associated with leukemia and solid tumors. For example, one derivative exhibited potent activity against multiple cancer cell lines at concentrations around .

Antifungal Effects

This compound derivatives have also been evaluated for antifungal properties, particularly against Candida species. The synthesized compounds displayed significant antifungal activity, further expanding their therapeutic potential .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Antimicrobial Study : A study synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against multiple bacterial strains. Results indicated that some compounds had better activity than conventional antibiotics .

- Anticancer Research : Research focused on the anticancer properties of benzimidazole derivatives revealed promising results against several cancer cell lines, suggesting that structural modifications could enhance their potency .

- Fungal Inhibition : Investigations into the antifungal capabilities showed that specific derivatives effectively inhibited fungal growth, indicating their potential use in treating fungal infections .

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole-5-carbonitrile can be compared with other benzimidazole derivatives such as:

1H-Benzimidazole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position, leading to different reactivity and biological activity.

1H-Benzimidazole-5-carboxylic acid: Oxidized form of this compound with different chemical properties and applications.

1H-Benzimidazole-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

1H-Benzimidazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by recent research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the chemical formula and features a benzimidazole core with a nitrile group. This structural configuration is crucial for its biological activity, as it influences how the compound interacts with various biological targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Recent studies have reported Minimum Inhibitory Concentrations (MICs) indicating its effectiveness:

| Pathogen | MIC (μg/mL) | Standard | Standard MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ampicillin | 100 |

| Escherichia coli | 25 | Ciprofloxacin | 25 |

| Candida albicans | 250 | Griseofulvin | 500 |

In a study evaluating various benzimidazole derivatives, compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced potency compared to traditional antibiotics .

Antiviral Activity

The antiviral potential of this compound has been explored, particularly against viruses such as Hepatitis C. Some derivatives have shown effective inhibition at low concentrations:

| Compound | EC50 (nM) | Virus Targeted |

|---|---|---|

| Benzimidazole derivative 1 | 3.0 | Hepatitis C Virus |

| Benzimidazole derivative 2 | 5.5 | Hepatitis C Virus |

These findings suggest that modifications to the benzimidazole structure can enhance antiviral efficacy, making these compounds promising candidates for further development .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its effects on different cancer cell lines:

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| HePG2 | 3.0 | Hepatocellular Carcinoma |

| MCF7 | <10 | Breast Cancer |

| HCT116 | <10 | Colon Cancer |

The compound has shown promising results in inhibiting cell proliferation across several cancer types, indicating its potential as a therapeutic agent in oncology .

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level. It is believed that these compounds exert their effects through:

- Binding Interactions: Similar to other benzimidazole derivatives, this compound likely binds to specific receptors or enzymes, inhibiting their activity.

- Gene Expression Modulation: Changes in gene expression profiles have been observed in treated cells, suggesting a complex interaction with cellular pathways.

- Enzyme Inhibition: The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

- Antifungal Activity: A study demonstrated that certain derivatives exhibited potent activity against Candida species with MIC values significantly lower than standard antifungal agents .

- Antiproliferative Effects: Research indicated that specific modifications to the benzimidazole structure could enhance antiproliferative effects against various cancer cell lines .

- Synergistic Effects: Investigations into combinations of benzimidazoles with other therapeutic agents revealed enhanced efficacy against resistant strains of bacteria and cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Benzimidazole-5-carbonitrile, and how is its purity validated?

- Methodological Answer : The synthesis typically involves cyclocondensation of 4-cyano-1,2-diaminobenzene derivatives with aldehydes or ketones under acidic conditions. For example, nitrile-functionalized benzimidazoles are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Structural confirmation relies on NMR (e.g., δ = 119.5 ppm for the nitrile group) and mass spectrometry (e.g., [M+H] peak at m/z 307) .

Q. How is the antifungal activity of this compound derivatives assessed in preliminary screening?

- Methodological Answer : Antifungal activity is tested against Candida species using broth microdilution assays (CLSI M27 guidelines). Minimum inhibitory concentrations (MICs) are determined by serial dilution in RPMI-1640 medium. Cyano-substituted derivatives, such as 1-butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carbonitrile, show enhanced activity (MIC ≤ 2 µg/mL) due to improved membrane permeability and target binding . Positive controls (e.g., fluconazole) and solvent controls (DMSO ≤ 1%) are included.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents. Refer to safety data sheets (SDS) for spill management (e.g., absorb with vermiculite) and disposal (incineration as hazardous waste) .

Advanced Research Questions

Q. How do substituent variations at the 1- and 2-positions of this compound influence its bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -CN) at the 2-position enhance antifungal activity by increasing electrophilicity and target binding. Bulky alkyl groups (e.g., -butyl) at the 1-position improve lipophilicity and cellular uptake. Comparative MIC assays and molecular docking (using Candida CYP51 as a target) validate these trends .

Q. What crystallographic and spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves bond lengths and angles, confirming planar benzimidazole cores and nitrile group orientation . UV/Vis spectroscopy (λmax ≈ 270–290 nm in methanol) correlates with π→π* transitions, validated against NIST reference data . Discrepancies in tautomeric forms are resolved via NMR and IR spectroscopy (C≡N stretch at ~2230 cm).

Q. How can conflicting bioactivity data across studies be systematically analyzed?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, inoculum size). Meta-analysis using standardized protocols (CLSI guidelines) and multivariate regression identifies confounding variables. For example, MIC differences may correlate with solvent polarity or incubation temperature. Reproducibility is ensured via inter-laboratory validation and positive control consistency .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Quantitative structure-property relationship (QSPR) models, trained on datasets of logP, solubility, and plasma protein binding, predict bioavailability. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Density functional theory (DFT) calculates frontier molecular orbitals to predict metabolic stability (e.g., CYP450-mediated oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.